molecular formula C11H14O2S2 B303388 2-(1,3-Dithian-2-yl)-4-methoxyphenol

2-(1,3-Dithian-2-yl)-4-methoxyphenol

Cat. No. B303388
M. Wt: 242.4 g/mol
InChI Key: GELLBDYSEBCXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dithian-2-yl)-4-methoxyphenol, also known as DMPD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPD is a phenolic antioxidant that has been shown to exhibit potent radical scavenging activity, making it a promising candidate for a variety of applications.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and prevent oxidative damage. 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to react with a variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), effectively neutralizing them and preventing them from causing cellular damage.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage in cells, reduce inflammation, and improve cellular function. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress and its effects on cells. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(1,3-Dithian-2-yl)-4-methoxyphenol is its potential to interfere with other cellular processes, which may complicate experimental results.

Future Directions

There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-4-methoxyphenol. One area of interest is its potential use as a radioprotective agent, as it has shown promise in protecting against radiation-induced damage in cells. Additionally, further research is needed to fully understand the mechanisms underlying 2-(1,3-Dithian-2-yl)-4-methoxyphenol's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Finally, there is potential for 2-(1,3-Dithian-2-yl)-4-methoxyphenol to be used in combination with other antioxidants or therapeutic agents to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of 2-(1,3-Dithian-2-yl)-4-methoxyphenol involves several steps, including the reaction of 2-bromo-4-methoxyphenol with sodium hydride and 1,3-dithiane. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

2-(1,3-Dithian-2-yl)-4-methoxyphenol has been extensively studied for its potential use as an antioxidant in a variety of applications. It has been shown to exhibit potent radical scavenging activity, making it a promising candidate for use in the food and cosmetic industries. Additionally, 2-(1,3-Dithian-2-yl)-4-methoxyphenol has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.

properties

Product Name

2-(1,3-Dithian-2-yl)-4-methoxyphenol

Molecular Formula

C11H14O2S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)-4-methoxyphenol

InChI

InChI=1S/C11H14O2S2/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11-12H,2,5-6H2,1H3

InChI Key

GELLBDYSEBCXIB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)O)C2SCCCS2

Canonical SMILES

COC1=CC(=C(C=C1)O)C2SCCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.